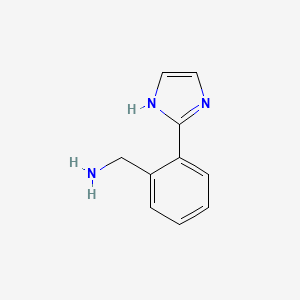

(2-(1H-Imidazol-2-YL)phenyl)methanamine

Übersicht

Beschreibung

(2-(1H-Imidazol-2-YL)phenyl)methanamine: is an organic compound that features an imidazole ring attached to a phenyl group, which is further connected to a methanamine group. This compound is part of the imidazole family, known for its diverse biological and chemical properties. Imidazole derivatives are widely studied due to their presence in many biologically active molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

-

Aromatic Aldehyde and o-Phenylenediamine Method:

Reactants: Aromatic aldehyde and o-phenylenediamine.

Conditions: In the presence of N,N-dimethylformamide and sulfur, the reaction yields (2-(1H-Imidazol-2-YL)phenyl)methanamine.

-

Grignard Reaction:

Reactants: 2-formyl-1-methyl-1H-imidazole and phenylmagnesium bromide.

Conditions: The reaction is carried out under anhydrous conditions with a Grignard reagent.

Procedure: The Grignard reagent adds to the formyl group, followed by cyclization to form the imidazole ring and subsequent introduction of the methanamine group.

Industrial Production Methods:

- Industrial production typically involves large-scale synthesis using the above methods, optimized for yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions:

-

Oxidation:

Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.

Products: Oxidation of the methanamine group can lead to the formation of corresponding imines or amides.

-

Reduction:

Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Conditions: Conducted in anhydrous solvents under inert atmosphere.

Products: Reduction can convert the imidazole ring to a more saturated form or reduce any present nitro groups to amines.

-

Substitution:

Reagents: Halogenating agents or nucleophiles.

Conditions: Typically performed in polar solvents with or without catalysts.

Products: Substitution reactions can introduce various functional groups onto the phenyl or imidazole ring.

Wissenschaftliche Forschungsanwendungen

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules .

- Acts as a ligand in coordination chemistry due to its ability to donate electrons through the nitrogen atoms in the imidazole ring.

Biology and Medicine:

- Investigated for its potential as an antimicrobial and anticancer agent .

- Serves as a precursor for the synthesis of pharmaceuticals that target specific enzymes or receptors.

Industry:

- Utilized in the production of dyes and pigments due to its stable aromatic structure .

- Employed in the development of materials with specific electronic properties.

Wirkmechanismus

Molecular Targets and Pathways:

- The compound interacts with various enzymes and receptors through its imidazole ring, which can mimic the structure of natural substrates or inhibitors .

- It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function.

- In biological systems, it may interfere with DNA synthesis or repair mechanisms, leading to its potential use as an anticancer agent .

Vergleich Mit ähnlichen Verbindungen

-

(1-Methyl-1H-imidazol-2-yl)methanamine:

- Similar structure but with a methyl group instead of a phenyl group.

- Exhibits different reactivity and biological activity due to the absence of the aromatic ring .

-

(1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride:

Uniqueness:

- The presence of both the phenyl and imidazole rings in (2-(1H-Imidazol-2-YL)phenyl)methanamine provides a unique combination of aromatic stability and nitrogen-based reactivity.

- This dual functionality makes it a versatile compound in both synthetic chemistry and biological applications.

Biologische Aktivität

(2-(1H-Imidazol-2-YL)phenyl)methanamine, also known as 2-(1H-imidazol-2-yl)phenylmethanamine dihydrochloride, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its synthesis, structure-activity relationships (SAR), and specific case studies highlighting its pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is CHN, and its structural representation can be summarized as follows:

- SMILES : C1=CC=C(C(=C1)CN)C2=NC=CN2

- InChI : InChI=1S/C10H12N3/c11-7-8-3-1-2-4-9(8)10-12-5-6-13-10/h1-6H,7,11H2,(H,12,13)

Anticancer Activity

Recent studies have shown that compounds containing the imidazole moiety exhibit promising anticancer properties. For instance, a series of imidazole derivatives were evaluated for their cytotoxicity against various cancer cell lines. In one study, the compound demonstrated moderate to high anticancer activity against liver carcinoma cell line HEPG2-1 with an IC value comparable to doxorubicin, a standard chemotherapeutic agent .

Table 1: Anticancer Activity of Imidazole Derivatives

Antiprotozoal Activity

The compound has also been tested for antiprotozoal activity against various protozoa such as Entamoeba histolytica and Giardia intestinalis. Results indicated that modifications in the phenyl ring significantly enhanced the activity of these derivatives. For example, certain substitutions led to IC values below 0.050 µM against E. histolytica, indicating a potent antiprotozoal effect .

Table 2: Antiprotozoal Activity of Derivatives

| Compound | Protozoa | IC (µM) | Reference |

|---|---|---|---|

| Compound C | E. histolytica | <0.050 | |

| Compound D | G. intestinalis | <0.070 | |

| Compound E | T. vaginalis | <0.070 |

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-withdrawing groups on the phenyl ring enhances biological activity. For instance, compounds with methoxycarbonyl or chlorophenyl substitutions exhibited significantly better potency compared to their unsubstituted counterparts . This suggests that strategic modifications in the molecular structure can lead to improved therapeutic profiles.

Case Study 1: Anticancer Evaluation

A recent study evaluated a series of imidazole derivatives for their anticancer potential against multiple cell lines including HCT116 and H460. Among these, one derivative exhibited an IC of 2.98 μM against HCT116 cells, showcasing significant anti-proliferative activity .

Case Study 2: Antimicrobial Properties

In addition to anticancer and antiprotozoal activities, this compound has shown antimicrobial properties against various bacterial strains. The compound was found effective against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .

Eigenschaften

IUPAC Name |

[2-(1H-imidazol-2-yl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c11-7-8-3-1-2-4-9(8)10-12-5-6-13-10/h1-6H,7,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRPDMVRGNZBTMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50457540 | |

| Record name | (2-(1H-IMIDAZOL-2-YL)PHENYL)METHANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

449758-16-1 | |

| Record name | (2-(1H-IMIDAZOL-2-YL)PHENYL)METHANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.